Amiodarone

Catalog No.
S518653
CAS No.
1951-25-3
M.F
C25H29I2NO3
M. Wt
645.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amiodarone

CAS Number

1951-25-3

Product Name

Amiodarone

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone

Molecular Formula

C25H29I2NO3

Molecular Weight

645.3 g/mol

InChI

InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3

InChI Key

IYIKLHRQXLHMJQ-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Solubility

Low
4.76e-03 g/L

Synonyms

Amiobeta, Amiodarex, Amiodarona, Amiodarone, Amiodarone Hydrochloride, Amiohexal, Aratac, Braxan, Corbionax, Cordarex, Cordarone, Hydrochloride, Amiodarone, Kordaron, L 3428, L-3428, L3428, Ortacrone, Rytmarone, SKF 33134 A, SKF 33134-A, SKF 33134A, Tachydaron, Trangorex

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Description

The exact mass of the compound Amiodarone is 645.02368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP3A Inhibitors. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Electrophysiological Effects

Amiodarone's primary action is on the electrical activity of the heart muscle. Research is ongoing to understand how it affects different types of potassium, sodium, and calcium channels in heart cells. This knowledge can help refine treatment strategies and predict potential side effects ().

New Delivery Methods

Traditionally, amiodarone is administered orally or intravenously. However, these methods can lead to side effects in other organs. Researchers are exploring alternative delivery methods such as hydrogels placed directly on the heart during surgery. This approach aims to deliver a concentrated dose to the target tissue while minimizing systemic effects ().

Anti-Fibrotic Properties

Cardiac fibrosis is a condition where scar tissue forms in the heart, impairing its function. Studies suggest amiodarone may have anti-fibrotic properties, potentially slowing down or preventing this process. This research is ongoing, but it could lead to new treatment strategies for heart failure patients ().

Anti-Inflammatory Effects

Inflammation plays a role in various heart conditions. Some research suggests amiodarone may have anti-inflammatory properties. Understanding these effects could help determine if amiodarone can be beneficial in treating specific heart conditions with an inflammatory component ().

Amiodarone is a potent antiarrhythmic agent primarily used to treat various cardiac dysrhythmias, including ventricular fibrillation and atrial fibrillation. It belongs to the class III antiarrhythmic drugs, characterized by its ability to prolong the cardiac action potential and refractory period. The chemical structure of amiodarone is complex, consisting of two iodine atoms, which contribute to its unique pharmacological properties. Its chemical formula is C25H29I2NO3C_{25}H_{29}I_{2}NO_{3} and it has a molecular weight of approximately 645.31 g/mol .

Amiodarone's mechanism of action is multifaceted and not fully understood. It is believed to exert its antiarrhythmic effects through various mechanisms, including:

  • Blocking potassium channels in heart muscle cells, which reduces the rate of electrical impulses.
  • Prolonging the action potential duration, affecting the heart's rhythmicity.
  • Interacting with other ion channels like sodium and calcium channels, further influencing electrical activity.

Amiodarone is a potent medication with a potential for side effects. The most notable safety concerns include:

  • Pulmonary fibrosis: Long-term use of amiodarone can cause scarring of the lungs, requiring careful monitoring.
  • Thyroid dysfunction: Amiodarone can interfere with thyroid function, necessitating regular thyroid hormone level checks.
  • Photosensitivity: Exposure to sunlight can increase the risk of skin rashes in individuals taking amiodarone.

Amiodarone undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8. The metabolic process involves two phases:

  • Phase I Metabolism: Involves oxidative reactions leading to the formation of active metabolites such as desethylamiodarone (DEA) and di-desethylamiodarone (DDEA). DEA retains antiarrhythmic properties similar to amiodarone .
  • Phase II Metabolism: Involves conjugation with glucuronic acid, enhancing water solubility for excretion .

The drug's long half-life, often exceeding 40 days, is attributed to its lipophilicity and extensive tissue accumulation, particularly in adipose and muscle tissues .

Amiodarone's primary mechanism of action involves the blockade of potassium channels responsible for repolarization during phase 3 of the cardiac action potential. This results in:

  • Prolongation of action potential duration.
  • Increased effective refractory period in cardiac myocytes.
  • Reduced excitability, preventing reentry mechanisms that contribute to tachyarrhythmias .

Additionally, amiodarone exhibits effects akin to those of beta-blockers and calcium channel blockers, influencing various ion channels (sodium, calcium) and adrenergic receptors. This multifaceted action profile differentiates it from other antiarrhythmic agents .

Amiodarone can be synthesized through several methods, typically involving the following key steps:

  • Formation of Benzofuran Derivative: The initial step involves synthesizing a benzofuran compound that serves as the backbone for amiodarone.
  • Introduction of Iodine Atoms: Iodination reactions introduce the two iodine atoms critical for its activity.
  • Diethylaminoethoxy Group Addition: The final step includes attaching the diethylaminoethoxy group, which enhances its pharmacological properties.

These synthetic pathways may vary based on specific laboratory techniques and desired yields .

Amiodarone is primarily utilized in clinical settings for:

  • Management of Ventricular Fibrillation: Used in emergency situations to restore normal heart rhythm.
  • Control of Atrial Fibrillation: Effective in maintaining sinus rhythm in patients with persistent atrial fibrillation.
  • Treatment of Ventricular Tachycardia: Helps prevent recurrent episodes in patients with a history of this condition.

Due to its broad spectrum of action, it is often considered a first-line treatment for various arrhythmias .

Amiodarone has significant interactions with numerous drugs due to its effects on cytochrome P450 enzymes. Notable interactions include:

  • Inhibition of Drug Metabolism: Amiodarone can increase serum levels of drugs like warfarin and statins (e.g., simvastatin), leading to potential toxicity.
  • Adverse Effects with Other Antiarrhythmics: Concurrent use with other antiarrhythmics can heighten risks for bradycardia or Torsades de pointes (a type of ventricular tachycardia) .

Grapefruit juice is known to inhibit CYP3A4, further increasing amiodarone levels and necessitating careful monitoring during co-administration .

Several compounds exhibit similar antiarrhythmic properties but differ in their mechanisms or side effect profiles:

Compound NameClassMechanism of ActionKey Differences
DronedaroneClass IIIBlocks potassium channels; also inhibits sodium channelsLess lipophilic; shorter half-life than amiodarone
SotalolClass IIIPrimarily blocks potassium channelsDoes not have iodine; fewer thyroid-related side effects
FlecainideClass ICBlocks sodium channelsMore effective for atrial arrhythmias; risk of proarrhythmia

Amiodarone's unique structure, particularly the presence of iodine atoms and its extensive tissue accumulation, contributes to its long half-life and broad therapeutic applications compared to these alternatives .

Multi-Step Organic Synthesis Methodology

The synthesis of amiodarone represents a sophisticated multi-step organic synthesis that involves the construction of a benzofuran core followed by systematic functionalization to introduce the characteristic structural features. The classical synthetic approach developed for amiodarone production employs a sequence of six fundamental transformations, each utilizing specific reaction mechanisms to achieve the desired structural modifications [1] [2].

The synthetic pathway begins with the acylation of benzofuran using butyric acid anhydride in the presence of phosphorous acid, which produces 2-butyroylbenzofuran through an electrophilic acylation mechanism [1]. This initial step establishes the butyl substituent that will ultimately occupy the 2-position of the final benzofuran ring system. The carbonyl group introduced during this acylation serves as the functional handle for the subsequent reduction step.

Following the acylation, the carbonyl group in 2-butyroylbenzofuran undergoes reduction via the Wolff-Kishner reaction using hydrazine hydrate under basic conditions [1]. This reduction methodology effectively removes the oxygen functionality while preserving the carbon chain, resulting in the formation of 2-butylbenzofuran. The Wolff-Kishner reduction is particularly advantageous in this context as it avoids the potential complications associated with catalytic hydrogenation methods that might affect the aromatic ring system.

The next critical transformation involves a Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride in the presence of aluminum trichloride catalyst [1]. This electrophilic aromatic substitution reaction introduces the benzoyl moiety at the 3-position of the benzofuran ring, creating the biaryl ketone structure that is central to amiodarone's pharmacological activity. The regioselectivity of this acylation is directed by the electronic properties of the butyl substituent and the inherent reactivity patterns of the benzofuran ring system.

The methoxy protecting group is subsequently removed through demethylation using pyridine hydrochloride, which cleaves the methyl ether linkage to generate the phenolic hydroxyl group in 2-butyl-3-(4-hydroxybenzoyl)benzofuran [1]. This transformation is essential for creating the reactive site necessary for the subsequent iodination step.

Key Reaction Mechanisms in Benzofuran Core Formation

The formation of the benzofuran core in amiodarone synthesis involves several key mechanistic pathways that have been extensively studied and optimized. Alternative synthetic approaches have emerged that utilize different cyclization strategies to construct the benzofuran ring system more efficiently [3] [4].

One notable approach involves the cyclization of α-phenoxyhexanal under acidic conditions to yield the substituted benzofuran directly [3]. This methodology circumvents the need for separate acylation and reduction steps by incorporating the cyclization process into a single transformation. The mechanism proceeds through protonation of the carbonyl group, followed by intramolecular attack of the phenoxy oxygen on the activated carbonyl carbon, resulting in ring closure and subsequent dehydration to form the aromatic benzofuran system.

The intramolecular Friedel-Crafts acylation approach has also been developed as an efficient method for benzofuran synthesis [5] [6]. This strategy involves the formation of α-aryloxyaryl ketones through intermolecular O-alkylation of α-haloarylketones with phenoxide, followed by Lewis acid-catalyzed cyclodehydration. The cyclization proceeds through activation of the carbonyl group by the Lewis acid, promoting intramolecular electrophilic attack on the aromatic ring and subsequent elimination of water to establish the benzofuran ring system [5].

More recent synthetic developments have explored radical cyclization mechanisms for benzofuran formation [7] [8]. These approaches utilize single-electron transfer processes to initiate radical cyclization cascades, enabling the construction of complex benzofuran derivatives under mild conditions. The radical mechanisms offer advantages in terms of functional group tolerance and the ability to form multiple bonds in a single transformation.

Iodination Strategies for Aromatic Ring Functionalization

The iodination of the phenolic benzofuran intermediate represents one of the most critical steps in amiodarone synthesis, as it introduces the two iodine atoms that are essential for the compound's pharmacological activity. The iodination must be highly regioselective to place the iodine substituents at the 3 and 5 positions relative to the hydroxyl group [1] [9].

The standard iodination protocol employs potassium iodide and molecular iodine in alkaline methanol solution [1]. The mechanism involves the in situ generation of electrophilic iodine species (I+) through the oxidation of iodide ions in the presence of molecular iodine and base. The electrophilic iodine species then undergoes regioselective substitution at the electron-rich positions ortho to the hydroxyl group on the aromatic ring [10].

The regioselectivity of the iodination reaction is governed by the strong electron-donating effect of the hydroxyl group, which activates the ortho and para positions toward electrophilic attack [11]. The steric environment and electronic effects combine to direct the iodination specifically to the desired positions, minimizing the formation of regioisomeric products.

Alternative iodination strategies have been developed to improve the efficiency and selectivity of this transformation [10] [12]. The use of potassium iodide and potassium iodate in acidic medium provides an environmentally benign approach that generates the electrophilic iodine species through a different oxidation pathway [10]. This method offers advantages in terms of atom economy and the elimination of toxic heavy metal catalysts.

Molecular iodine in combination with hydrogen peroxide or urea-hydrogen peroxide adduct has also been employed as an effective iodination system [12]. These oxidative conditions enhance the electrophilicity of iodine and enable efficient aromatic substitution under solvent-free conditions. The mechanism involves the formation of hypoiodous acid or related oxidized iodine species that act as powerful electrophiles for aromatic substitution.

The development of N-iodosuccinimide-based iodination methods has provided additional options for introducing iodine substituents under mild conditions [10]. These reagents offer enhanced stability and ease of handling compared to molecular iodine systems, while maintaining high regioselectivity for electron-rich aromatic substrates.

Structural Analogues and Derivative Development

The development of amiodarone analogues has been driven by the need to maintain the compound's potent antiarrhythmic activity while reducing its significant toxicity profile. Extensive structure-activity relationship studies have identified key structural features responsible for both the therapeutic efficacy and adverse effects of amiodarone, leading to the rational design of improved analogues [13] [14].

The structural modifications explored in amiodarone analogue development have focused on three main areas: modifications to the diethylaminoethoxy side chain through N-dealkylation, replacement of the iodine atoms to eliminate thyroid toxicity, and introduction of additional functional groups to modulate pharmacokinetic properties [14] [15].

N-Dealkylation Products: Mono- and Didesethylamiodarone

The N-dealkylation of amiodarone occurs primarily through cytochrome P450-mediated metabolism, specifically involving the CYP3A4 enzyme system [16]. This metabolic pathway produces two major metabolites: monodesethylamiodarone (MDEA) and didesethylamiodarone (DDEA), each exhibiting distinct pharmacological and toxicological profiles compared to the parent compound [13] [17].

Monodesethylamiodarone is formed through the selective removal of one ethyl group from the terminal diethylamino function, resulting in a secondary amine structure [18]. The formation of MDEA follows typical cytochrome P450-mediated N-dealkylation mechanisms, involving initial hydroxylation of the α-carbon of the ethyl group, followed by spontaneous decomposition to yield the dealkylated product and acetaldehyde [18] [16].

The pharmacokinetic properties of MDEA differ significantly from those of amiodarone, with MDEA exhibiting an even longer elimination half-life than the parent compound [19]. This extended half-life contributes to the accumulation of MDEA in tissues during chronic amiodarone therapy, potentially contributing to the long-term toxicity associated with amiodarone treatment.

From a pharmacological perspective, MDEA retains significant antiarrhythmic activity, demonstrating similar efficacy to amiodarone in various experimental models [13]. However, the metabolite exhibits increased toxicity toward certain cell types, particularly alveolar macrophages, suggesting that MDEA may contribute to the pulmonary toxicity observed with chronic amiodarone therapy [20] [21].

Didesethylamiodarone represents the product of sequential N-dealkylation, involving the removal of both ethyl groups to generate a primary amine function [18]. The formation of DDEA from MDEA follows the same mechanistic pathway as the initial dealkylation step, with CYP3A4 catalyzing the hydroxylation and subsequent decomposition of the remaining ethyl group.

The pharmacological activity of DDEA is significantly reduced compared to both amiodarone and MDEA, indicating that the tertiary amine function is important for optimal antiarrhythmic efficacy [20]. However, DDEA exhibits substantially lower toxicity than either the parent compound or MDEA, particularly with respect to cellular toxicity and tissue accumulation [21].

Further metabolism of DDEA can lead to the formation of amiodarone-ethanol (B2-O-EtOH) through deamination processes [21]. This metabolite shows minimal pharmacological activity and toxicity, and is rapidly eliminated from the body, possibly through conjugation reactions [21] [22]. The rapid clearance of this deaminated metabolite suggests that complete metabolism of the diethylaminoethoxy side chain represents an effective detoxification pathway.

Dronedarone: Sulfonamide-Substituted Non-Iodinated Analogue

Dronedarone represents one of the most significant structural modifications of amiodarone, designed specifically to eliminate the iodine-related toxicity while maintaining antiarrhythmic efficacy [23] [4]. The compound incorporates several key structural changes that fundamentally alter its pharmacokinetic and toxicological profile compared to amiodarone [24].

The most notable modification in dronedarone is the complete removal of the iodine atoms from the aromatic ring system [23] [25]. This change eliminates the high iodine load associated with amiodarone therapy, thereby preventing the thyroid dysfunction that represents one of the most serious adverse effects of amiodarone treatment [26]. The absence of iodine also reduces the compound's propensity for tissue accumulation, as the iodine atoms contribute significantly to the lipophilicity and tissue binding properties of amiodarone.

The introduction of a methylsulfonamide group at the 5-position of the benzofuran ring serves multiple functions in the dronedarone structure [4] [25]. This substitution reduces the overall lipophilicity of the molecule, leading to decreased tissue accumulation and a shorter elimination half-life compared to amiodarone [24]. The sulfonamide group also provides additional hydrogen bonding capabilities that may influence the compound's receptor binding properties and cellular uptake mechanisms.

Dronedarone also incorporates modifications to the N-terminal alkyl chain, with the diethylaminoethoxy group of amiodarone replaced by a dibutylaminopropoxy function [4]. This change further modulates the pharmacokinetic properties of the compound, contributing to its improved elimination characteristics and reduced potential for long-term tissue accumulation.

The synthesis of dronedarone follows a convergent approach that incorporates several key transformations [4] [25]. The benzofuran skeleton is constructed through iodocyclization methodology, followed by carbonylative Suzuki-Miyaura cross-coupling for biaryl ketone formation [4]. This synthetic route enables efficient preparation of the target compound in eight steps from 2-amino-4-nitrophenol with 23% overall yield [4].

The first reported synthesis of dronedarone employed a linear approach starting from 2-butyl-5-nitrobenzofuran, utilizing Friedel-Crafts acylation as the key step for biaryl ketone formation [4]. However, the convergent approach offers advantages in terms of synthetic efficiency and the ability to introduce structural modifications at various stages of the synthesis.

The pharmacological profile of dronedarone demonstrates significant improvements over amiodarone in terms of safety and tolerability [23]. The compound exhibits a half-life of 24-31 hours compared to the 40-day half-life of amiodarone, enabling more predictable pharmacokinetic behavior and reducing the risk of drug accumulation [24]. Clinical studies have confirmed the absence of thyroid-related adverse effects with dronedarone therapy, validating the design strategy of iodine elimination [23].

Ester Homologues for Enhanced Metabolic Clearance

The development of ester homologues of amiodarone represents a strategic approach to improving the compound's pharmacokinetic properties through enhanced metabolic clearance [27] [22]. These derivatives incorporate esterifiable functional groups that serve as handles for enzymatic hydrolysis, potentially enabling more rapid elimination and reduced tissue accumulation compared to the parent compound.

The ester strategy exploits the ubiquitous presence of esterase enzymes in biological systems, which can rapidly hydrolyze ester bonds to generate more polar metabolites with improved elimination characteristics [28]. By incorporating ester functionalities into the amiodarone structure, it becomes possible to design prodrug-like molecules that undergo rapid biotransformation to active or inactive metabolites with favorable pharmacokinetic profiles.

Ethyl ester derivatives represent one class of homologues that have been investigated for their potential to provide enhanced clearance properties [28]. These compounds typically incorporate ethyl ester groups in place of ether linkages or as additional substituents on the aromatic ring system. The hydrolysis of ethyl esters by plasma and tissue esterases generates carboxylic acid metabolites that are more hydrophilic than the parent compound and therefore more readily eliminated through renal and biliary pathways.

Methyl ester variants offer an alternative approach with potentially different hydrolysis kinetics and metabolite profiles [28]. The smaller size of the methyl ester group may influence the compound's tissue distribution and cellular uptake, while still providing the benefit of esterase-mediated clearance. The hydrolysis products of methyl esters are also more hydrophilic than the parent ester compounds, facilitating elimination processes.

Propyl ester analogues extend the ester chain length, which may influence both the hydrolysis kinetics and the pharmacological activity of the resulting compounds [28]. The longer alkyl chain may provide different lipophilicity characteristics that could affect tissue distribution patterns while maintaining the benefit of enhanced metabolic clearance through ester hydrolysis.

Acetate ester forms represent another class of easily hydrolyzable derivatives that can provide rapid biotransformation [28]. Acetate esters are particularly susceptible to hydrolysis by acetylesterases, which are widely distributed in biological systems. The rapid hydrolysis of acetate esters can lead to the formation of hydroxylated metabolites that have significantly different pharmacokinetic properties compared to the parent compound.

Carbonate ester derivatives offer the potential for controlled release characteristics combined with enhanced clearance [28]. Carbonate linkages can undergo hydrolysis under physiological conditions to generate carbon dioxide and hydroxylated products, providing a clean elimination pathway that avoids the accumulation of potentially toxic metabolites.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.6

Hydrogen Bond Acceptor Count

4

Exact Mass

645.02369 g/mol

Monoisotopic Mass

645.02369 g/mol

Boiling Point

100

Heavy Atom Count

31

LogP

7.2
7.57 (LogP)
7.9

Appearance

Solid powder

Melting Point

156

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N3RQ532IUT

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 53 of 54 companies (only ~ 1.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

The FDA approved indications for amiodarone are recurrent ventricular fibrillation (VF) and recurrent hemodynamically unstable ventricular tachycardia (VT). The FDA emphasizes that this drug should only be given in these conditions when they are clinically documented and have not responded to normal therapeutic doses of other antiarrhythmic agents, or when other drugs are not tolerated by the patient. Off-label indications include atrial fibrillation and supraventricular tachycardia.

Livertox Summary

Amiodarone is a potent arrhythmia suppressing agent that has been clearly linked to several distinct forms of drug induced liver disease.

Drug Classes

Antiarrhythmic Agents

Pharmacology

After intravenous administration, amiodarone acts to relax smooth muscles that line vascular walls, decreases peripheral vascular resistance (afterload), and increases the cardiac index by a small amount. Administration by this route also decreases cardiac conduction, preventing and treating arrhythmias.[A1901,A189666,L3561] When it is given orally, however, amiodarone does not lead to significant changes in the left ventricular ejection fraction. Similar to other anti-arrhythmic agents, controlled clinical trials do not confirm that oral amiodarone increases survival.[L3561] Amiodarone prolongs the QRS duration and QT interval. In addition, a decreased SA (sinoatrial) node automaticity occurs with a decrease in AV node conduction velocity. Ectopic pacemaker automaticity is also inhibited.[L11265] Thyrotoxicosis or hypothyroidism may also result from the administration of amiodarone, which contains high levels of iodine, and interferes with normal thyroid function.[A182168]
Amiodarone is an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inhibitors

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BD - Antiarrhythmics, class iii
C01BD01 - Amiodarone

Mechanism of Action

Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

1951-25-3

Absorption Distribution and Excretion

The Cmax of amiodarone in the plasma is achieved about 3 to 7 hours after administration. The general time to onset of action of amiodarone after one dose given by the intravenous route is between 1 and 30 minutes, with therapeutic effects lasting from 1-3 hours. Steady-state concentrations of amiodarone in the plasma ranges between 0.4 to 11.99 μg/ml; it is advisable that steady-state levels are generally maintained between 1.0 and 2.5 μg/ml in patients with arrhythmias. Interestingly, its onset of action may sometimes begin after 2 to 3 days, but frequently takes 1 to 3 weeks, despite the administration of higher loading doses. The bioavailability of amiodarone varies in clinical studies, averaging between 35 and 65%. Effect of food In healthy subjects who were given a single 600-mg dose immediately after consuming a meal high in fat, the AUC of amiodarone increased by 2.3 and the Cmax by 3.8 times. Food also enhances absorption, reducing the Tmax by about 37%.
Amiodarone is eliminated primarily by hepatic metabolism and biliary excretion. A small amount of desethylamiodarone (DEA) is found in the urine.
In a pharmacokinetic study of 3 healthy individuals and 3 patients diagnosed with supraventricular tachycardia (SVT), the volume of distribution was found to be 9.26-17.17 L/kg in healthy volunteers and 6.88-21.05 L/kg in the SVT patients. Prescribing information mentions that the volume of distribution of amiodarone varies greatly, with a mean distribution of approximately 60 L/kg. It accumulates throughout the body, especially in adipose tissue and highly vascular organs including the lung, liver, and spleen. One major metabolite of amiodarone, desethylamiodarone (DEA), is found in even higher proportions in the same tissues as amiodarone.
The clearance of amiodarone after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg in one clinically study. Another study determined that the total body clearance of amiodarone varies from 0.10 to 0.77 L/min after one intravenous dose. Renal impairment does not appear to affect the clearance of amiodarone, but hepatic impairment may reduce clearance. Patients with liver cirrhosis exhibited significantly lower Cmax and mean amiodarone concentration for DEA, but not for amiodarone. Severe left ventricular dysfunction prolongs the half-life of DEA. A note on monitoring No guidelines have been developed for adjusting the dose of amiodarone in renal, hepatic, or cardiac abnormalities. In patients on chronic amiodarone treatment, close clinical monitoring is advisable, especially for elderly patients and those with severe left ventricular dysfunction.

Metabolism Metabolites

This drug is metabolized to the main metabolite desethylamiodarone (DEA) by the CYP3A4 and CYP2C8 enzymes. The CYP3A4 enzyme is found in the liver and intestines. A hydroxyl metabolite of DEA has been identified in mammals, but its clinical significance is unknown.
Amiodarone has known human metabolites that include N-Desethylamiodarone.
Amiodarone is extensively metabolized in the liver via CYP2C8 (under 1% unchanged in urine), and can effect the metabolism of numerous other drugs. The major metabolite of amiodarone is desethylamiodarone (DEA), which also has antiarrhythmic properties. The metabolism of amiodarone is inhibited by grapefruit juice, leading to elevated serum levels of amiodarone. Route of Elimination: Amiodarone is eliminated primarily by hepatic metabolism and biliary excretion and there is negligible excretion of amiodarone or DEA in urine. Half Life: 58 days (range 15-142 days)

Wikipedia

Amiodarone
Nicotinamide_adenine_dinucleotide_phosphate

FDA Medication Guides

Cordarone
Amiodarone Hydrochloride
TABLET;ORAL
WYETH PHARMS
10/17/2018

Biological Half Life

The terminal half-life of amiodarone varies according to the patient, but is long nonetheless, and ranges from about 9-100 days. The half-life duration varies according to different sources. According to the prescribing information for amiodarone, the average apparent plasma terminal elimination half-life of amiodarone is of 58 days (ranging from 15 to 142 days). The terminal half-life range was between 14 to 75 days for the active metabolite, (DEA). The plasma half-life of amiodarone after one dose ranges from 3.2 to 79.7 hours, according to one source.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

[AMIODARONE-INDUCED THYROTOXICOSIS - RISK FACTORS AND PREDICTORS OF OUTCOME: A RETROSPECTIVE STUDY]

Luai Khalaili, Amir Aker, Ibrahim Naoum, Sameer Kassem
PMID: 34396727   DOI:

Abstract

Amiodarone induced thyrotoxicosis (AIT) occurs with considerable incidence and is associated with significant morbidity and mortality. Factors that predict poor prognosis in this disease have not yet been sufficiently investigated.
We examined the characteristics and short-term clinical outcomes of patients with AIT (up to six months from diagnosis). We evaluated the relationship between T3 and T4 levels at time of presentation and complications associated with AIT.
A retrospective epidemiological study was conducted reviewing all cases diagnosed with thyrotoxicosis and amiodarone consumption of patients treated in the Carmel Medical Center between the years 2004-2008. We examined the characteristics of patients who tend to develop AIT. In addition, we examined whether T3 and T4 levels at the time of presentation were a predictor of a poor prognosis. Three major complications associated with AIT were defined as primary outcomes within six months of diagnosis: 1. mortality; 2. development of AIT-related complications that required hospitalization; 3. the need for thyroidectomy.
A total of 400 patients were diagnosed with thyrotoxicosis and consumed amiodarone. However, only 39 patients met the definition of AIT. The composite outcome of mortality, AIT-related complications and thyroidectomy were found in the vast majority of patients (94.8%, 37 out of 39 participants); 3 (7.6%) died and 35 (89.7%) were hospitalized with AIT-related complications and 8 (20.5%) required thyroidectomy. We found a statistically significant relationship between high T4 levels (above 64.3 mcg/dL or above 3 times the upper limit of the norm) and the composite of two main endpoints: mortality and the need for thyroidectomy in the first half year of diagnosis (P=0.009).
AIT is associated with significant morbidity and mortality. An elevated level of free T4 reflects the severity of AIT. In patients with significantly increased T4 values, an early surgical intervention should be considered.


Management of Amiodarone in the Long-Term Care Setting

Sara Bosak-Barani, S Bosak-Barani, E Mercer, A Blaszczyk
PMID: 34287169   DOI: 10.1016/j.jamda.2021.01.051

Abstract




Supraventricular tachycardias in neonates and infants: factors associated with fatal or near-fatal outcome

László Környei, Andrea Szabó, György Róth, Tamás Ferenci, Attila Kardos
PMID: 34184119   DOI: 10.1007/s00431-021-04159-z

Abstract

Prognosis of supraventricular tachycardias in neonates and infants is thought to be excellent with rare fatal outcomes. Nevertheless, initial management can be challenging. The aim of this study was to perform a retrospective analysis in neonates/infants with non-pos-toperative supraventricular tachycardias regarding risk factors for clinical outcome and type of antiarrhythmic drug therapy. The data of 157 patients aged < 1 year who presented between 2000 and 2015 with symptomatic tachycardias were retrospectively reviewed. Pharmacological therapy was successful in 151 patients (96%); 1 patient (1%) required catheter ablation and 5 patients (3%) died (1 death linked to hemodynamical reasons after effective arrhythmia control). Serious complications following acute medical therapy occurred in 4 patients of survivors. Patients with complications or death had a lower bodyweight, more frequent intrauterine tachycardia, transplacental therapy, urgent caesarian section, higher PRISM II score, longer period to control tachycardia, more frequent proarrhythmia, and major adverse event-defined as life-threatening event without a documented new arrhythmia-compared to the group without complications. There was no significant difference between the groups regarding prematurity, structural heart disease, and type of tachycardia. Proarrhythmia occurred in 6 cases and was related to intravenous drug use with class IC antiarrhythmics in 3/6 cases, digoxin in 2/6 cases, and amiodarone in 1/6 cases. ECG signs of impending proarrhythmia without new-onset arrhythmia requiring cessation of therapy were detected in 6 patients.Conclusion: Although rare, non-post-operative supraventricular tachycardia in neonates and infants might be a serious disease. Acute intravenous pharmacological treatment to control tachycardia might pose a risk for fatal or near-fatal outcome. Detection of proarrhythmia related to class IC antiarrhythmics in neonates might be especially difficult and requires alertness. What is Known • Prognosis of supraventricular tachycardias in children are thought to be excellent with fatal outcomes being rare. • Mortality is increased in the very young and in those with structural heart disease. What is New • Complicated outcome of non-post-operative supraventricular tachycardias in neonates is associated with lower bodyweight, age, prenatal tachycardia, higher PRISM II score, longer period to control tachycardia, and proarrhythmia. • Detection of class IC proarrhythmic effect is especially difficult in neonates because of their narrow QRS and warrants alertness.


Neonatal Arrhythmia

A Joshi, S Humagain
PMID: 34165107   DOI:

Abstract

Arrhythmias are seldom observed in the newborn period and rarely lead to serious consequences. Because they may be a continuation of fetal arrhythmias, newborn arrhythmias are different from those occurring at later ages. Here we describe a case of a newborn presented with tachycardia at birth. A female baby of 1950 grams born by emergency cesarean section for fetal distress at 36 weeks of gestation. Fetal tachycardia of 251 bpm was detected prenatally. Electrocardiography showed supraventricular tachycardia (SVT). Hematological and biochemical tests done were within normal limits. Echocardiography revealed normal anatomy with severe tachycardia, dilated chambers with moderate to severe TR with moderately reduced ventricle function. For persisting SVT intravenous adenosine was administered with no significant decrease in heart rate, then continuous intravenous amiodarone infusion was started resulting in a transient decrease in heart rate, however again increased, hence baby was started on intravenous digoxin which responded well. Repeated echocardiography showed normal cardiac chambers and function. Baby was discharged on maintenance oral digoxin and was gradually weaned and stopped after 12 months of age. Neonatal arrhythmias is not an uncommon condition in newborns, however it should be early recognized and evaluated for a better outcome of the baby. Although the frequency of arrhythmias in the newborn period is not high, SVT are the most frequently observed arrhythmias in this period.


Amiodarone-induced organizing pneumonia mimicking COVID-19: a case report

Gaetano Zizzo, Stefano Caruso, Elisabetta Ricchiuti, Roberto Turato, Ilario Stefani, Antonino Mazzone
PMID: 34176493   DOI: 10.1186/s40001-021-00522-w

Abstract

Differential diagnosis of interstitial lung diseases (ILDs) during the COVID-19 pandemic is difficult, due to similarities in clinical and radiological presentation between COVID-19 and other ILDs on the one hand, and frequent false-negative swab results on the other. We describe a rare form of interstitial and organizing pneumonia resembling COVID-19, emphasizing some key aspects to focus on to get the right diagnosis and treat the patient properly.
A 76-year-old man presented with short breath and dry cough in the midst of the COVID-19 outbreak. He showed bilateral crackles and interstitial-alveolar opacities on X-ray, corresponding on computed tomography (CT) to extensive consolidations with air bronchograms, surrounded by ground glass opacities (GGO). Although his throat-and-nasopharyngeal swab tested negative, the picture was overall compatible with COVID-19. On the other hand, he showed subacute, rather than hyperacute, clinical onset; few and stable parenchymal consolidations, rather than patchy and rapidly evolving GGO; pleural and pericardial thickening, pleural effusion, and lymph node enlargement, usually absent in COVID-19; and peripheral eosinophilia, rather than lymphopenia, suggestive of hypersensitivity. In the past year, he had been taking amiodarone for a history of ventricular ectopic beats. CT scans, in fact, highlighted hyperattenuation areas suggestive of amiodarone pulmonary accumulation and toxicity. Bronchoalveolar lavage fluid (BALF) investigation confirmed the absence of coronavirus genome in the lower respiratory tract; conversely, high numbers of foamy macrophages, eosinophils, and cytotoxic T lymphocytes with low CD4/CD8 T-cell ratio were detected, confirming the hypothesis of amiodarone-induced cryptogenic organizing pneumonia. Timely discontinuation of amiodarone and initiation of steroid therapy led to resolution of respiratory symptoms, systemic inflammation, and radiographic opacities.
A comprehensive analysis of medical and pharmacological history, clinical onset, radiologic details, and peripheral and BALF cellularity, is required for a correct differential diagnosis and management of ILDs in the COVID-19 era.


The effects of amiodarone on thyroid function in pediatric and adolescent patients

Brett Barrett, Andrew J Bauer
PMID: 34117173   DOI: 10.1097/MOP.0000000000001040

Abstract

Amiodarone-induced thyroid dysfunction is well established. The present review discusses recent literature related to the effects of amiodarone on the thyroid gland and thyroid function in pediatrics.
Current guidelines in adults treated with amiodarone recommend baseline thyroid function testing followed by initiation of thyroid hormone monitoring after 3 months on therapy. Two retrospective studies to evaluate amiodarone-induced thyroid dysfunction in children and young adults reveal thyroid dysfunction as soon as 2 weeks after amiodarone initiation with a greater percentage of pediatric patients developing amiodarone-induced hypothyroidism rather than thyrotoxicosis. Although additional studies are needed to determine if AIH is associated with negative impact on growth and neurocognitive development, what is clear is that in both adults and pediatrics, there is low compliance with recommended side effect-monitoring guidelines.
Pediatric patients are at similarly high risk to develop amiodarone-induced thyroid dysfunction as are adults. It is hoped that through improved education of providers and patients further research into the incidence, the potential risks of amiodarone therapy and the potential benefits of thyroid hormone replacement therapy in patients with AIH will be investigated and reported.


Prophylaxis for patients at Risk to Eliminate Post-operative Atrial Fibrillation (PREP-AF trial): a protocol for a feasibility randomized controlled study

Heather A Smith, Salmaan Kanji, Diem T T Tran, Calum Redpath, Dean Ferguson, Tori Lenet, Greg Sigler, Sebastien Gilbert, Donna Maziak, Patrick Villeneuve, Sudhir Sundaresan, Andrew J E Seely
PMID: 34098992   DOI: 10.1186/s13063-021-05318-1

Abstract

Postoperative atrial fibrillation (POAF) is a frequent adverse event after thoracic surgery with associated morbidity, mortality, and healthcare costs. It has been shown to be preventable with prophylactic amiodarone, which is only recommended in high-risk individuals due to the potential associated side effects. Risk factors for POAF have been identified and incorporated into a prediction model to identify high-risk patients. Further evaluation in the form of a multicenter clinical trial is required to assess the effectiveness of prophylaxis specifically in this high-risk population. The feasibility of such a trial first needs to be assessed.
The PREP-AF trial is a double-blind randomized controlled feasibility trial. Individuals undergoing major thoracic surgery who are identified to be high-risk by the POAF prediction model will be randomized 1:1 to receive a short course of amiodarone vs. placebo in the immediate postoperative period. The primary outcome is feasibility, which will be measured by the number of eligible patients identified, consented, and randomized; intervention adherence; and measurement of future outcomes of a full trial.
This study will determine the feasibility of a randomized controlled trial to assess the effectiveness of prophylactic amiodarone, in high-risk patients undergoing major thoracic surgery. This will inform the development of a multi-center trial to establish if prophylactic amiodarone is safe and effective at reducing the incidence of POAF. Preventing this adverse event will not only improve outcomes for patients but also reduce the associated health resource utilization and costs.
ClinicalTrials.gov
. Registered on 19 May 2020.


The protective potential of alpha lipoic acid on amiodarone-induced pulmonary fibrosis and hepatic injury in rats

Ghadha Ibrahim Fouad, Mohamed R Mousa
PMID: 33973131   DOI: 10.1007/s11010-021-04173-7

Abstract

Amiodarone (AMD) is a widely used antiarrhythmic drug prescribed to treat cardiac tachyarrhythmias; however, AMD has been reported to provoke pulmonary fibrosis (PF) and hepatotoxicity. This study aimed to investigate the influence of alpha lipoic acid (ALA) on AMD-induced PF and hepatotoxicity in male Wistar rats. AMD administration resulted in elevated lung contents of hydroxyproline (Hyp), malondialdehyde (MDA), and increased serum levels of transforming growth factor beta-1 (TGF-β1), interferon-γ (IFN-γ), alanine amino transaminase (ALT), aspartate amino transaminase (AST), total cholesterol (TC), and glucose. On the other side, lung content of glutathione reduced (GSH) and serum levels of total anti-oxidant capacity (TAC) were significantly decreased. Histopathologically, AMD caused PF, produced a mild hepatic injury, and increased expression of alpha smooth muscle actin (α-SMA). Treatment with ALA produced a significant reversal of the oxidative stress, fibrosis, and inflammation parameters with reductions in α-SMA expressions, leading to amelioration of histopathological lesions. ALA might provide supportive therapy in AMD-receiving cardiovascular patients.


Crucial Role of PLGA Nanoparticles in Mitigating the Amiodarone-Induced Pulmonary Toxicity

Amira Motawea, Dalia Alsaied Moustafa Ahmed, Ahmed A El-Mansy, Noha Mohamed Saleh
PMID: 34267519   DOI: 10.2147/IJN.S314074

Abstract

Amiodarone (AMD) is a widely used anti-arrhythmic drug, but its administration could be associated with varying degrees of pulmonary toxicity. In attempting to circumvent this issue, AMD-loaded polymeric nanoparticles (AMD-loaded NPs) had been designed.
AMD was loaded in NPs by the nanoprecipitation method using two stabilizers: bovine serum albumin and Kolliphor
P 188. The physicochemical properties of the AMD-loaded NPs were determined. Among the prepared NPs, two ones were selected for further investigation of spectral and thermal analysis as well as morphological properties. Additionally, in vitro release patterns were studied and kinetically analyzed at different pH values. In vitro cytotoxicity of an optimized formula (NP
) was quantified using A549 and Hep-2 cell lines. In vivo assessment of the pulmonary toxicity on Sprague Dawley rats via histopathological and immunohistochemical evaluations was applied.
The developed NPs achieved a size not more than 190 nm with an encapsulation efficiency of more than 88%. Satisfactory values of loading capacity and yield were also attained. The spectral and thermal analysis demonstrated homogeneous entrapment of AMD inside the polymeric matrix of NPs. Morphology revealed uniform, core-shell structured, and sphere-shaped particles with a smooth surface. Furthermore, the AMD-loaded NPs exhibited a pH-dependent and diffusion-controlled release over a significant period without an initial burst effect. NP
demonstrated a superior cytoprotective efficiency by diminishing cell death and significantly increasing the IC50 by more than threefold above the pure AMD. Also, NP
ameliorated AMD-induced pulmonary damage in rats. Significant downregulation of inflammatory mediators and free radicle production were noticed in the NP
-treated rats.
The AMD-loaded NPs could ameliorate the pulmonary injury induced by the pure drug moieties. Cytoprotective, anti-fibrotic, anti-inflammatory, and antioxidant properties were presented by the optimized NPs (NP
). Future studies may be built on these findings for diminishing AMD-induced off-target toxicities.


Explore Compound Types